3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde
Description
Properties
IUPAC Name |
3-bromo-4-(2-piperidin-1-ylethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c15-13-10-12(11-17)4-5-14(13)18-9-8-16-6-2-1-3-7-16/h4-5,10-11H,1-3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMCTSKYDFSRQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=C(C=C(C=C2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610184 | |
| Record name | 3-Bromo-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938370-87-7 | |
| Record name | 3-Bromo-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Reagents
| Component | Role | Purity Requirement |
|---|---|---|
| 3-Bromo-4-hydroxybenzaldehyde | Phenolic substrate | ≥98% |
| 1-(2-Chloroethyl)piperidine | Alkylating agent | ≥95% |
| Potassium carbonate | Base (deprotonates phenol) | Anhydrous, ≥99% |
| Dimethylformamide (DMF) | Solvent | Dry, molecular sieves |
Reaction Conditions Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Higher temperatures accelerate etherification but risk side reactions. |
| Reaction time | 12–24 hours | Prolonged duration ensures complete conversion. |
| Molar ratio (Phenol:Alkylating agent) | 1:1.2–1.5 | Excess alkylating agent drives reaction completion. |
Example Procedure:
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Dissolve 3-bromo-4-hydroxybenzaldehyde (10 mmol) in anhydrous DMF (50 mL).
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Add 1-(2-chloroethyl)piperidine (12 mmol) and K₂CO₃ (15 mmol).
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Reflux at 90°C for 18 hours under nitrogen.
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Cool, filter, and concentrate under reduced pressure.
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Purify via silica gel chromatography (ethyl acetate/hexane, 3:7).
Comparative Analysis of Methodologies
Solvent Selection
| Solvent | Dielectric Constant | Yield (%) | Advantages |
|---|---|---|---|
| DMF | 36.7 | 82 | High solubility for polar substrates. |
| DMSO | 46.7 | 78 | Enhances reaction rate but complicates purification. |
| Acetonitrile | 37.5 | 65 | Lower toxicity but reduced efficiency. |
Base Optimization
| Base | pKa | Yield (%) | Byproduct Formation |
|---|---|---|---|
| K₂CO₃ | 10.3 | 82 | Minimal |
| Cs₂CO₃ | 10.3 | 85 | Low |
| Triethylamine | 10.7 | 60 | Significant |
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors are preferred to enhance heat transfer and mixing efficiency. Key adaptations include:
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Solvent recycling to reduce waste.
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In-line analytics (e.g., FTIR) for real-time monitoring.
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Yield : 78–85% at kilogram scale.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Hydrolysis of aldehyde group | Use dry solvents and inert atmosphere. |
| Piperidine moiety instability | Maintain pH > 9 during reaction. |
| Low solubility of intermediates | Increase solvent polarity (e.g., DMF). |
Analytical Validation
| Technique | Purpose | Key Observations |
|---|---|---|
| ¹H NMR | Confirm ether linkage and substitution pattern | δ 9.8 ppm (aldehyde proton), δ 3.6–2.4 ppm (piperidine and ethoxy protons). |
| HPLC | Purity assessment | ≥98% purity after purification. |
| Mass Spec | Molecular weight verification | [M+H]⁺ = 313.08 (calculated: 313.06). |
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzaldehyde derivatives.
Oxidation: Formation of 3-bromo-4-(2-(piperidin-1-yl)ethoxy)benzoic acid.
Reduction: Formation of 3-bromo-4-(2-(piperidin-1-yl)ethoxy)benzyl alcohol.
Scientific Research Applications
Organic Synthesis
3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde serves as an intermediate in the synthesis of more complex organic molecules. It is utilized as a building block for creating various heterocyclic compounds, which are essential in pharmaceutical chemistry.
Pharmaceutical Research
The compound is under investigation for its potential therapeutic applications, particularly in treating neurological disorders due to the piperidine moiety's neuroactive properties. Research indicates that derivatives of piperidine can modulate neurotransmitter systems, particularly through inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter breakdown .
Case Study: Acetylcholinesterase Inhibition
In studies on piperidine derivatives, certain compounds exhibited micromolar inhibitory potency against AChE, suggesting that modifications to the structure can enhance biological activity. This highlights the potential of this compound in developing new cholinesterase inhibitors for Alzheimer’s disease treatment .
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the piperidine ring may contribute to this activity, indicating potential for further exploration in developing antibacterial agents.
Material Science Applications
In addition to its chemical and biological applications, this compound is also explored in material science for synthesizing advanced materials with specific electronic or optical properties. Its unique structure may facilitate the development of novel materials with enhanced functionalities.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde is largely dependent on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde with five analogs:
*Estimated based on structural contributions.
Key Findings
Halogen Substitution :
- Replacing Br with Cl (e.g., 3-Chloro-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde) reduces molecular weight by ~44 g/mol and slightly lowers lipophilicity (XLogP3 ~3.0 vs. ~3.5). Bromine’s larger atomic radius may enhance steric effects and binding affinity in target enzymes like ALDH isoforms .
Linker and Substituent Effects: The ethoxy linker in the target compound increases flexibility compared to direct piperidine substitution (e.g., Analog 15). This may improve solubility but reduce membrane permeability .
Positional Isomerism :
- 2-Bromo-6-(piperidin-1-yl)benzaldehyde () demonstrates how positional changes alter electronic distribution. The target compound’s 3-Br/4-OCH₂CH₂-piperidine arrangement may optimize interactions with ALDH isoforms compared to the 2-Br/6-piperidine analog .
Biological Activity: Analog 14 (3-bromo-4-(dipropylamino)benzaldehyde) showed the highest antiproliferative activity in prostate cancer cells, highlighting the importance of amino substituents in ALDH1A3 inhibition . The target compound’s ethoxy-piperidine group may mimic structural motifs in kinase inhibitors, though direct evidence is lacking.
Biological Activity
3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound features a bromine atom and a piperidine moiety, which are significant for its chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
Key Features:
- Bromo Group: The presence of the bromine atom enhances the compound's electrophilicity, potentially increasing its reactivity with biological targets.
- Piperidine Moiety: This nitrogen-containing ring is often associated with neuroactive properties and can influence the compound's interaction with neurotransmitter systems.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with piperidine rings have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity due to structural similarities.
Neuroactive Properties
The piperidine moiety is crucial in determining the neuroactive potential of this compound. Research has indicated that piperidine derivatives can modulate neurotransmitter systems, particularly those involving acetylcholine. For example, studies on related compounds have shown that they can inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown, thereby enhancing cholinergic signaling .
Case Study 1: Acetylcholinesterase Inhibition
In a study examining various piperidine derivatives, it was found that certain compounds retained micromolar inhibitory potency against AChE. The introduction of specific substituents significantly enhanced their activity compared to simpler analogs. This underscores the importance of structural modifications in optimizing biological activity .
Case Study 2: Anticancer Screening
A series of piperidine-containing compounds were screened for their anticancer properties. Compounds exhibiting high potency against cancer cell lines were identified, with mechanisms involving microtubule destabilization and apoptosis induction being common . While direct studies on this compound are necessary, the trends observed suggest promising avenues for research.
Comparative Analysis
| Compound Name | Key Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromo substituent, piperidine moiety | Potential antimicrobial and neuroactive properties |
| 6-Bromo-3-methoxy-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde | Methoxy group instead of bromo | Antimicrobial activity observed |
| 4-Bromobenzaldehyde | Bromo substituent on para position | Varies by substitution; less potent than piperidine analogs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
